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Compound of Interest

Compound Name: Dmt-d-Arg-Phe-A2pr-NH2

Cat. No.: B15168241

For researchers and professionals in the fields of pharmacology and drug development, the
quest for potent and selective opioid receptor agonists is a continuous endeavor. This guide
provides a detailed comparison of the potency of two synthetic tetrapeptides: Dmt-d-Arg-Phe-
A2pr-NH2 and [Dmt]DALDA. While both are analogs of the endogenous opioid peptide
DALDA, subtle structural modifications can significantly impact their pharmacological profiles.

[DmtYDALDA, with the structure H-Dmt-d-Arg-Phe-Lys-NHz, is a well-characterized and
extraordinarily potent and selective agonist for the mu (u)-opioid receptor.[1][2][3][4] In contrast,
Dmt-d-Arg-Phe-A2pr-NH2, where the lysine residue at position four is substituted with L-a,[3-
diaminopropionic acid (A2pr or Dap), is a less extensively studied analog. This comparison
draws upon available experimental data to objectively assess their relative potencies.

In Vitro Potency: A Tale of High Affinity

The potency of an opioid agonist is fundamentally determined by its ability to bind to and
activate opioid receptors. Standard in vitro assays, such as radioligand binding assays and
functional assays measuring G-protein coupling or inhibition of adenylyl cyclase, are employed
to quantify these interactions.

For [Dmtl]DALDA, numerous studies have established its sub-nanomolar binding affinity for the
p-opioid receptor, with reported Ki values in the range of 0.1 to 0.4 nM.[5] Functional assays,
such as the guinea pig ileum (GPI) bioassay, have demonstrated its high agonist potency, with
IC50 values also in the sub-nanomolar range, making it significantly more potent than
morphine.[6]
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Information regarding the in vitro potency of Dmt-d-Arg-Phe-A2pr-NH2 is more limited.
However, a study on fluorescently labeled analogs of [Dmt]DALDA, where the lysine at
position four was replaced with a diaminopropionic acid derivative, revealed that these analogs
retained sub-nanomolar p-opioid receptor binding affinity and exhibited very high p-opioid
agonist activity in the guinea pig ileum assay. While specific quantitative data for the non-
fluorescent Dmt-d-Arg-Phe-A2pr-NH2 is not explicitly detailed in the available literature, the
findings from its closely related analogs suggest a comparable high-potency profile.

Comparative In Vitro Data

Receptor Binding Affinity

Functional Potency (IC50,

Compound (Ki, nM) for p-opioid .
nM) in GPI Assay
receptor
[Dmt]DALDA 0.1-0.4[5] Sub-nanomolar[6]
Data not available (analogs Data not available (analogs

Dmt-d-Arg-Phe-A2pr-NH2 o ) ) o
show sub-nanomolar affinity) show very high agonist activity)

In Vivo Analgesic Potency: Real-World Efficacy

The ultimate measure of an opioid agonist's potency lies in its ability to produce analgesia in
living organisms. In vivo studies, typically using rodent models of pain, are crucial for evaluating
the translational potential of these compounds.

[Dmt]DALDA has demonstrated remarkable analgesic potency in various animal models.
When administered directly into the central nervous system (intrathecally or
intracerebroventricularly), it is thousands of times more potent than morphine.[3][7] Even with
systemic administration (e.g., subcutaneous injection), [Dmt!]DALDA exhibits significantly
greater potency than morphine, indicating its ability to cross the blood-brain barrier.[4]

Experimental data on the in vivo analgesic potency of Dmt-d-Arg-Phe-A2pr-NH2 is not
currently available in the public domain. Further studies are required to determine if the high in
vitro potency suggested by its analogs translates to a strong analgesic effect in vivo.

Signaling Pathways and Experimental Workflows
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To understand the mechanisms underlying the potency of these compounds, it is essential to
visualize the signaling pathways they activate and the experimental workflows used to measure
their effects.

Mu-Opioid Receptor Sighaling Pathway

Both [Dmt!]DALDA and its A2pr analog exert their effects by activating the p-opioid receptor, a
G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling
cascade initiated upon agonist binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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